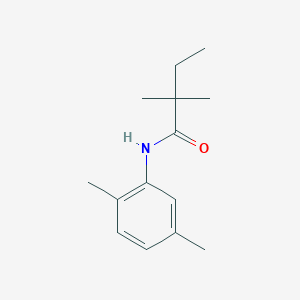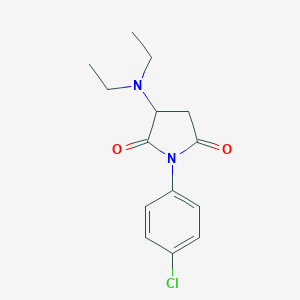
3-(4-Chlorophenyl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family. It is also known as CPP or 4-chloro-3-hydroxypyrazole. CPP has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
CPP has been extensively studied for its potential applications in various fields. In pharmaceuticals, CPP has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agrochemicals, CPP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In materials science, CPP has been investigated for its potential applications in organic electronics, such as organic field-effect transistors.
作用機序
The mechanism of action of CPP is not fully understood, but it is believed to act on various targets in the body. In pharmaceuticals, CPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In agrochemicals, CPP has been shown to inhibit the activity of various enzymes involved in plant growth and development.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects in the body. In pharmaceuticals, CPP has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. In agrochemicals, CPP has been shown to inhibit plant growth and development, leading to herbicidal and fungicidal effects. In materials science, CPP has been investigated for its electronic properties, such as its ability to conduct electricity.
実験室実験の利点と制限
The advantages of using CPP in lab experiments include its low toxicity, high purity, and availability. However, the limitations of using CPP include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the research on CPP. In pharmaceuticals, further studies are needed to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders. In agrochemicals, further studies are needed to investigate its potential as a crop protection agent. In materials science, further studies are needed to investigate its potential applications in organic electronics. Additionally, further studies are needed to investigate the mechanism of action of CPP and its potential side effects.
In conclusion, CPP is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPP in these fields.
合成法
CPP can be synthesized using various methods, including the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The purity and yield of CPP can be improved by using different solvents and reaction conditions.
特性
製品名 |
3-(4-Chlorophenyl)-1H-pyrazol-5-ol |
|---|---|
分子式 |
C9H7ClN2O |
分子量 |
194.62 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |
InChIキー |
XZMSVZSBWKIRSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259537.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)





![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)

